Cas no 5982-52-5 (Ethanaminium,2-(diphenylmethoxy)-N,N-diethyl-N-methyl-, iodide (1:1))

Ethanaminium,2-(diphenylmethoxy)-N,N-diethyl-N-methyl-, iodide (1:1) structure
5982-52-5 structure
Product Name:Ethanaminium,2-(diphenylmethoxy)-N,N-diethyl-N-methyl-, iodide (1:1)
CAS No:5982-52-5
MF:C20H28INO
MW:425.346898078918
CID:367632
PubChem ID:80084
Update Time:2025-04-19

Ethanaminium,2-(diphenylmethoxy)-N,N-diethyl-N-methyl-, iodide (1:1) Chemical and Physical Properties

Names and Identifiers

    • Ethanaminium,2-(diphenylmethoxy)-N,N-diethyl-N-methyl-, iodide (1:1)
    • [2-(diphenylmethoxy)ethyl]diethylmethylammonium iodide
    • 2-benzhydryloxyethyl-diethyl-methylazanium,iodide
    • (2-(Diphenylmethoxy)ethyl)diethylmethylammonium iodide
    • 2-(diphenylmethoxy)-N,N-di
    • 2-(diphenylmethoxy)-N,N-diethylethanamine
    • Ammonium, diethyl(2-(diphenylmethoxy)ethyl)methyl-, iodide
    • beta-(Diphenylmethoxy)-ethyl-methyl-diethyl-ammonium iodide
    • Diethyl(2-(diphenylmethoxy)ethyl)methylammonium iodide
    • Esyntin
    • Ethanaminium, 2-(diphenylmethoxy)-N,N-diethyl-N-methyl-, iodide (9CI)
    • Ethylbenzhydramine methyl iodide
    • Metropin
    • Metropin (R)
    • EMETONIUM IODIDE [WHO-DD]
    • DTXSID70975216
    • UNII-CW3OT0Y51W
    • Ethanaminium, 2-(diphenylmethoxy)-N,N-diethyl-N-methyl-, iodide
    • EINECS 227-792-2
    • CHEMBL3707204
    • emetonium iodide
    • SCHEMBL2844650
    • CW3OT0Y51W
    • 5982-52-5
    • Q27275853
    • (2-benzhydryloxyethyl)diethyl-methylammonium iodide
    • DB13769
    • ETHYLBENZHYDRAMINE METHYL IODIDE [MI]
    • 2-(Diphenylmethoxy)-N,N-diethyl-N-methylethan-1-aminium iodide
    • NS00046260
    • Inchi: 1S/C20H28NO.HI/c1-4-21(3,5-2)16-17-22-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
    • InChI Key: HKOZYKMXXBHEHT-UHFFFAOYSA-M
    • SMILES: [I-].O(C(C1C=CC=CC=1)C1C=CC=CC=1)CC[N+](C)(CC)CC

Computed Properties

  • Exact Mass: 396.902
  • Monoisotopic Mass: 425.12156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 270
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • PSA: 9.23
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD